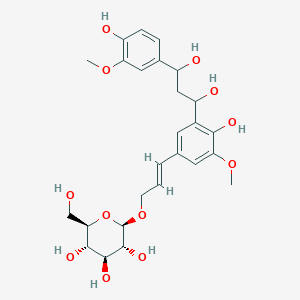

Bidenlignaside B

Description

Structure

3D Structure

Properties

Molecular Formula |

C26H34O12 |

|---|---|

Molecular Weight |

538.5 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(E)-3-[3-[1,3-dihydroxy-3-(4-hydroxy-3-methoxyphenyl)propyl]-4-hydroxy-5-methoxyphenyl]prop-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C26H34O12/c1-35-19-10-14(5-6-16(19)28)17(29)11-18(30)15-8-13(9-20(36-2)22(15)31)4-3-7-37-26-25(34)24(33)23(32)21(12-27)38-26/h3-6,8-10,17-18,21,23-34H,7,11-12H2,1-2H3/b4-3+/t17?,18?,21-,23-,24+,25-,26-/m1/s1 |

InChI Key |

XSWHADNOBPLVSA-FBTMRFIHSA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1O)C(CC(C2=CC(=C(C=C2)O)OC)O)O)/C=C/CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Canonical SMILES |

COC1=CC(=CC(=C1O)C(CC(C2=CC(=C(C=C2)O)OC)O)O)C=CCOC3C(C(C(C(O3)CO)O)O)O |

Synonyms |

bidenlignaside B |

Origin of Product |

United States |

Isolation and Source Elucidation of Bidenlignaside B

Botanical Origin and Habitat of Bidens parviflora WILLD.

Bidens parviflora WILLD. is a species of flowering plant belonging to the genus Bidens, which is part of the Asteraceae family kew.orgwikipedia.orgnih.gov. The genus Bidens encompasses approximately 230 species distributed across tropical and warm temperate regions globally, including the Americas, Africa, Polynesia, Europe, and Asia wikipedia.org.

Bidens parviflora is an annual plant that typically grows to a height of 20 to 50 cm, occasionally reaching up to 80 cm theferns.info. Its native range extends from Southern Siberia to Japan and China kew.org. It is primarily found in temperate biomes kew.org. The plant's habitats include coastal and riverside precipices and rocks, sandy banks, and rocky outcrops pfaf.org. It can also sometimes be found in disturbed areas such as by stony fences and walls pfaf.org. The species is hermaphroditic and is pollinated by insects pfaf.org. It is suitable for light, medium, and heavy soils with a mildly acid, neutral, or mildly alkaline pH, and it prefers moist soil and full sun pfaf.org.

Extraction and Initial Fractionation Methodologies for Natural Products

The isolation of natural products like Bidenlignaside B from plant matrices typically involves a series of steps, beginning with extraction to liberate compounds from the cellular structure grinnell.edurroij.com. Various solvents, ranging from water to organic solvents such as methanol (B129727), ethanol (B145695), and hexane (B92381), are employed based on the polarity and solubility of the target molecules grinnell.edurroij.com. Techniques like Soxhlet extraction can be used to enhance the effectiveness of this initial step, particularly for hydrophobic compounds grinnell.edu.

Following the initial extraction, the crude extract is often a complex mixture requiring fractionation to partition it into smaller, less complex portions based on physical properties grinnell.edujsmcentral.org. Common fractionation techniques include liquid-liquid extraction and column chromatography, utilizing stationary phases like silica (B1680970) gel or reversed-phase materials grinnell.edu. Membrane filtration can also be employed grinnell.edu. The goal of fractionation is to produce fractions enriched in specific classes of compounds jsmcentral.org. For instance, using solvents of increasing polarity can separate compounds based on their affinity for the solvent; apolar solvents like hexane elute non-polar compounds, while more polar solvents like ethyl acetate (B1210297) elute compounds with higher polarity jsmcentral.org.

In the case of isolating compounds from Bidens parviflora, studies have reported extracting dried whole plants with solvents such as 60% ethanol under reflux mdpi.comsemanticscholar.org. The resulting extract can then be dissolved in water and applied to macroporous adsorption resin columns, eluting with a gradient of ethanol in water to yield different fractions mdpi.com. Another approach involves ultrasonic extraction with methanol sdkx.net.

Chromatographic Purification Techniques for this compound

Purification is a critical step aimed at separating single compounds to a high degree of purity grinnell.edu. Chromatography is the most frequently used separation technique for natural product isolation rroij.com. High-resolution liquid chromatography (HPLC), often coupled with mass spectrometry, is a powerful tool for achieving high purity grinnell.edu. Other chromatographic methods used in natural product purification include column chromatography (e.g., silica gel, reversed-phase), preparative thin-layer chromatography (TLC), and various electrophoretic methods, the choice depending on the characteristics of the target molecule grinnell.edurroij.comfrontiersin.org.

While specific detailed chromatographic protocols solely for the purification of this compound are primarily described within the original isolation studies, general principles of neolignan glycoside purification from plant extracts involve similar techniques. Following initial extraction and fractionation, fractions containing neolignan glycosides would typically be subjected to further chromatographic separation steps. This could involve various types of column chromatography, including silica gel or reversed-phase columns, with optimized solvent systems to selectively elute this compound grinnell.edujsmcentral.orgfrontiersin.org. Preparative HPLC is commonly used as a final purification step to obtain the pure compound grinnell.edujsmcentral.org.

Strategies for Targeted Isolation of Specific Neolignan Glycosides

Targeted isolation strategies aim to selectively isolate specific compounds or classes of compounds from complex natural product mixtures nih.govacs.org. This can be particularly useful for compounds like neolignan glycosides, which may be present in relatively low concentrations or in mixtures with structurally similar compounds.

One approach involves bioassay-guided fractionation, where fractions are tested for a specific biological activity, and the most active fractions are further purified hilarispublisher.comnih.gov. This strategy can be effective if the target neolignan glycoside has a known biological activity.

Another emerging method for targeted isolation is the integration of LC-MS/MS molecular networking and in silico MS/MS fragmentation nih.govacs.org. This approach, sometimes aided by tools like Network Annotation Propagation (NAP), allows for the putative annotation of molecules within a complex extract based on their fragmentation patterns, enabling researchers to prioritize specific molecules for isolation nih.govacs.org. While this method has been demonstrated for the targeted isolation of neolignans from other plant species nih.govacs.org, its specific application to the targeted isolation of this compound would depend on the research objectives and available analytical data.

The isolation of this compound, alongside Bidenlignaside A, from Bidens parviflora was reported based on spectral and chemical evidence cabidigitallibrary.orgnih.gov. This suggests a process that involved identifying the compounds based on their spectroscopic data (such as NMR and MS) during the purification process grinnell.edurroij.com.

Structural Elucidation and Analytical Characterization of Bidenlignaside B

Spectroscopic Techniques in Bidenlignaside B Structure Determination

NMR spectroscopy is a powerful technique used to determine the arrangement of atoms within a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H NMR and ¹³C NMR spectra, researchers can identify different types of protons and carbons and deduce their connectivity. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, provide crucial information about correlations between protons and carbons, allowing for the construction of the molecular skeleton. While NMR was utilized in the structural determination of this compound, specific detailed NMR data, including chemical shifts and coupling constants for individual nuclei within the this compound molecule, were not available in the consulted search results.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is essential for confirming its molecular formula and gaining insights into its structural subunits. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) or High-Resolution Mass Spectrometry (HRMS) can provide accurate mass measurements of the molecular ion, allowing for the determination of the elemental composition. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can help in piecing together the structure by providing information about the masses of fragment ions. Although mass spectrometry was employed in the structural characterization of this compound, specific detailed mass spectral data, such as the molecular ion peak and significant fragmentation ions, were not found in the consulted search results.

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths, corresponding to vibrational modes of chemical bonds. Characteristic absorption bands in the IR spectrum can indicate the presence of hydroxyl groups (-OH), carbonyl groups (C=O), carbon-carbon double bonds (C=C), aromatic rings, and glycosidic linkages, among others. While IR spectroscopy likely contributed to identifying key functional groups in this compound, specific detailed IR spectral data, including characteristic absorption frequencies, were not available in the consulted search results.

Mass Spectrometry (MS) in Molecular Formula Confirmation

Complementary Analytical Methodologies for Structural Assignment

In addition to the primary spectroscopic techniques, other analytical methods may be employed to complement the data and confirm the structural assignment of a complex natural product. These can include techniques such as UV-Visible spectroscopy to detect chromophores, chemical degradation studies to break down the molecule into smaller, identifiable fragments, and potentially chromatographic methods like HPLC or GC-MS coupled with spectroscopic detectors for purity assessment and further structural confirmation. The structural elucidation of this compound was based on spectral and chemical evidence, suggesting the use of such complementary chemical analyses. nih.govcabidigitallibrary.orgresearchgate.net However, specific details regarding these complementary methods as applied to this compound were not found in the consulted search results.

Biosynthetic Pathways and Precursors of Bidenlignaside B

Proposed Biosynthetic Routes to Neolignan Glycosides

The general proposed biosynthetic route to neolignans begins with the synthesis of monolignols, such as coniferyl alcohol, from phenylalanine via the phenylpropanoid pathway rsc.org. These monolignols undergo oxidation to generate reactive free radicals. The coupling of these radicals, guided by specific proteins, leads to the formation of various lignan (B3055560) and neolignan structures researchgate.netoup.comnih.gov. The divergence between lignan and neolignan biosynthesis occurs at this oxidative coupling step oup.com.

For neolignan glycosides like Bidenlignaside B, a glycosylation step is also involved, where a sugar moiety (in this case, glucose) is attached to the neolignan core structure. This process is typically catalyzed by UDP-glycosyltransferases (UGTs), enzymes that transfer a sugar residue from an activated nucleotide sugar (like UDP-glucose) to an acceptor molecule nih.gov. The timing of glycosylation relative to the oxidative coupling and other modifications can vary, leading to structural diversity in neolignan glycosides.

Based on the structure of this compound, which contains a glucose unit and appears to be formed from the coupling of phenylpropanoid units, its biosynthesis likely involves the initial steps of the shikimic acid and phenylpropanoid pathways, followed by oxidative coupling of specific phenylpropanoid-derived monomers and subsequent glycosylation. While the precise coupling mechanism and the specific monomers involved in this compound formation are not explicitly detailed in the provided sources, neolignans are generally formed via various linkages such as 8-O-4', 8-5', 8-1', 8-8', 7-O-4', 7-8', 7-7', 2-O-7', 8-2', and 8-3' rsc.org. The glycosylation would then occur on a hydroxyl group of the resulting neolignan scaffold.

Enzymatic Transformations in this compound Formation

The enzymatic machinery for neolignan biosynthesis involves several key classes of enzymes. Oxidases, such as laccases (LACs) and peroxidases (PRXs), are responsible for the one-electron oxidation of monolignols or other phenylpropanoid precursors to generate phenoxy radicals researchgate.netoup.com. Dirigent proteins (DIRs) play a crucial role in guiding the stereoselective coupling of these radicals, influencing the type of linkage formed and the stereochemistry of the resulting lignan or neolignan researchgate.netoup.comnih.gov. Studies in Arabidopsis have identified a dirigent protein (AtDP1/AtDIR12) and a laccase (AtLAC5) involved in 8-O-4' neolignan biosynthesis oup.comnih.gov.

Following the formation of the neolignan core, glycosyltransferases are responsible for attaching sugar moieties. UDP-glycosyltransferases (UGTs) are a large family of enzymes in plants known to glycosylate a wide range of secondary metabolites, including flavonoids, phenylpropanoids, and lignans (B1203133)/neolignans nih.gov. These enzymes exhibit substrate specificity, recognizing particular neolignan structures and activated sugar donors.

While these general enzymatic players are understood to be involved in neolignan glycoside biosynthesis, the specific oxidases, dirigent proteins, and glycosyltransferases directly responsible for the formation of this compound in Bidens parviflora have not been identified in the provided search results.

Biological Activities and Molecular Mechanisms of Bidenlignaside B Excluding Clinical Human Trials

Investigation of Antihistaminic Properties

Antihistamines are compounds that block or reduce the action of histamine (B1213489), a key mediator in allergic reactions and inflammation, by acting on histamine receptors. wikipedia.orgclevelandclinic.orgwikipedia.org Histamine can cause various effects, including widening of blood vessels, increased vascular permeability, and contraction of smooth muscles. clevelandclinic.orgwikipedia.org

In Vitro Studies on Histamine Release Inhibition

In vitro studies have investigated the ability of Bidenlignaside B to inhibit the release of histamine from immune cells. This compound has been found to inhibit histamine release from peritoneal exudate mast cells induced by antigen-antibody reaction. nih.govjst.go.jp Another study noted this compound's inhibitory effect on histamine with an IC50 of 37.2 µg. researchgate.net

Data on the inhibitory effect of this compound on histamine release:

| Compound | Source | Effect | IC50 (µg) |

| This compound | Bidens parviflora | Inhibition of histamine release from peritoneal exudate mast cells induced by antigen-antibody reaction | 37.2 |

| Indomethacin | - | Comparison compound | 24.3 (µM) |

Note: The units for this compound and Indomethacin IC50 values are presented as found in the source and are not directly comparable without molecular weight information. researchgate.net

Impact on Smooth Muscle Preparations (e.g., Guinea Pig Ileum)

Smooth muscle contraction is a process involving the influx of calcium ions and the interaction of actin and myosin filaments, regulated by various stimuli including neurotransmitters and hormones like histamine. nih.govcusabio.comfrontiersin.orglecturio.com While some natural compounds have demonstrated effects on smooth muscle preparations, such as inhibiting histamine-induced contractions in guinea pig ileum or trachea, specific detailed findings regarding the direct impact of this compound on smooth muscle preparations like guinea pig ileum were not prominently featured in the provided search results. jpionline.org However, the general antihistaminic property suggests a potential to counteract histamine's effects on smooth muscle, although the precise mechanism or direct experimental data on this specific compound in smooth muscle models were not extensively detailed in the search results.

Mast Cell Stabilizing Effects

Mast cells are crucial immune cells that play a key role in allergic reactions by releasing mediators like histamine upon activation and degranulation. wikipedia.orgsmw.chdrugs.com Mast cell stabilization involves preventing this degranulation process. drugs.comwikipedia.org

In Vitro Assays of Mast Cell Degranulation

This compound has been found to inhibit histamine release from peritoneal exudate mast cells induced by antigen-antibody reaction in vitro. nih.govjst.go.jp This indicates a mast cell stabilizing effect, as the inhibition of histamine release is a direct consequence of preventing or reducing mast cell degranulation. drugs.comwikipedia.org Mast cell degranulation can be triggered by various stimuli, including allergens through IgE receptors or other compounds. wikipedia.orgsmw.chmdpi.com Assays measuring the release of mediators like histamine or beta-hexosaminidase are commonly used to assess mast cell degranulation in vitro. mdpi.comusgips.comnih.gov

In Vivo Models for Mast Cell-Mediated Responses (Animal Studies)

Animal models are widely used in preclinical research to study disease mechanisms and evaluate the efficacy of potential therapeutic agents. biocytogen.comelsevier.comnih.govnih.govresearchgate.net These models can mimic aspects of human conditions, including mast cell-mediated responses. researchgate.netnih.gov While the in vitro studies show this compound's effect on mast cells, specific detailed findings from in vivo animal models specifically demonstrating the mast cell stabilizing effects of this compound were not extensively described in the provided search results. However, research on other antihistaminic plants and compounds often involves in vivo models to assess their anti-allergic or anti-anaphylactic activities, which are often mediated by mast cells. researchgate.net

Cellular and Molecular Mechanisms of Action (Non-Human Focus) 5.4.1. Receptor Interactions and Signal Transduction Pathways 5.4.2. Enzyme Modulation and Gene Expression Regulation

Without specific research findings and data pertaining to this compound's interactions with receptors, its effects on signal transduction pathways, or its modulation of enzymes and regulation of gene expression in non-human studies, a scientifically accurate and detailed article on this compound cannot be generated as requested.

Synthetic Chemistry and Structural Modification of Bidenlignaside B

Challenges in Total Synthesis of Neolignan Glycosides

The total synthesis of neolignan glycosides, including compounds like Bidenlignaside B, presents several significant challenges for synthetic chemists. Neolignans are natural products derived from the oxidative coupling of two phenylpropane units. This coupling often leads to the formation of complex structures with multiple chiral centers, making stereochemical control a primary challenge in total synthesis.

Achieving the total synthesis of complex natural products like neolignan glycosides across an entire synthetic network remains an incomplete and challenging endeavor. The inherent structural diversity and complexity of these molecules, coupled with the need for precise control over stereochemistry and glycosidic bond formation, contribute to the difficulties encountered in their de novo synthesis from simple starting materials. Additionally, complex or fragile functional groups present in the natural product structure may be more efficiently obtained through isolation from natural sources rather than through lengthy synthetic sequences.

Approaches to Partial Synthesis and Semi-Synthesis of this compound

Partial synthesis and semi-synthesis are alternative strategies to total synthesis that utilize naturally occurring compounds as starting materials to produce target molecules or novel analogs. This approach is particularly valuable for complex natural products where total synthesis is challenging or economically unfeasible. Semi-synthesis leverages the complex molecular scaffolds already built by biological processes, requiring fewer synthetic steps to introduce specific modifications or complete the structure.

In the context of this compound, a semi-synthetic approach would typically involve isolating a structurally related precursor or intermediate from a natural source, such as Bidens parviflora, and then performing a series of chemical transformations to obtain this compound or its derivatives. This could involve modifying the aglycone structure, altering the sugar moiety, or functionalizing specific positions on the molecule.

Based on the available search results, there is no specific published research detailing partial synthesis or semi-synthesis approaches specifically applied to this compound. While the compound has been isolated and its structure elucidated ebi.ac.uk, synthetic efforts focused on its partial or semi-synthesis were not found in the consulted literature.

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

Derivatization strategies are commonly employed in medicinal chemistry and natural product research to modify the structure of a lead compound and investigate how these structural changes affect its biological activity. This process, known as Structure-Activity Relationship (SAR) studies, helps to identify key functional groups and structural features responsible for the observed biological effects and can guide the design of more potent, selective, or otherwise improved analogs.

For a neolignan glucoside like this compound, potential derivatization strategies could involve modifications to the following:

Glycosidic Moiety: Alterations to the glucose unit, such as acetylation, methylation, or removal of the sugar (hydrolysis to the aglycone), can significantly impact solubility, bioavailability, and interaction with biological targets.

Phenylpropane Units: Modifications to the aromatic rings (e.g., halogenation, nitration, introduction of different substituents) or the propyl side chains (e.g., reduction of double bonds, oxidation of hydroxyl groups, chain elongation or shortening) can explore the electronic and steric requirements for activity.

Hydroxyl Groups: The hydroxyl groups present in both the lignan (B3055560) core and the glucose unit are potential sites for derivatization, such as esterification or etherification, which can influence polarity and hydrogen bonding interactions.

Despite the reported histamine (B1213489) release inhibitory activity of this compound ebi.ac.ukechemi.comresearchgate.net, specific published studies detailing derivatization strategies or comprehensive SAR investigations focused on this compound were not identified in the conducted searches.

Investigation of Analogs and Their Biological Profiles

The investigation of analogs involves studying compounds that are structurally related to a lead compound to understand how variations in chemical structure influence biological activity. In the case of this compound, which is a neolignan glucoside, relevant analogs would include other neolignans, other neolignan glycosides, or synthetic compounds designed based on the this compound scaffold.

Bidenlignaside A is a naturally occurring neolignan glucoside isolated from the same plant source as this compound ebi.ac.uk. Both compounds have shown inhibitory effects on histamine release, although with different potencies (IC50 values of 25.1 µg for Bidenlignaside A and 37.2 µg for this compound) researchgate.net. This comparison between Bidenlignaside A and B represents an initial step in understanding the structural features important for their antihistamine release activity.

Advanced Analytical Methodologies for Bidenlignaside B Research

High-Resolution Chromatographic Techniques for Purity and Quantification

Chromatographic methods are fundamental in the analysis of complex mixtures, particularly those derived from natural sources. High-resolution techniques are essential for separating the target compound, Bidenlignaside B, from co-eluting substances, thereby enabling accurate purity assessment and quantification.

HPLC and UPLC Method Development

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are standard techniques for the separation and analysis of non-volatile and semi-volatile compounds, including lignans (B1203133). Method development for compounds like this compound typically involves optimizing parameters such as stationary phase (e.g., reversed-phase C18), mobile phase composition (e.g., mixtures of water or buffered aqueous solutions with organic solvents like acetonitrile (B52724) or methanol), gradient elution profiles, flow rate, and detection wavelength (if using UV-Vis detection) or mass spectrometry parameters. Although specific details regarding the developed HPLC or UPLC methods specifically for this compound were not found in the provided search results, the presence of mass data associated with this compound in one source suggests that chromatographic separation, likely via LC, preceded mass spectrometric detection frontiersin.org.

Gas Chromatography-Mass Spectrometry (GC-MS) for Specific Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is primarily utilized for the analysis of volatile or easily derivatizable semi-volatile compounds. While mass spectrometry data has been associated with this compound frontiersin.org, GC-MS is typically less common for the direct analysis of larger, more polar natural products like lignans without prior derivatization to increase volatility. Specific GC-MS methods tailored for this compound were not detailed in the available search results.

Advanced Spectroscopic Techniques for Trace Analysis

Advanced spectroscopic techniques are indispensable for the structural characterization and trace-level detection of natural products. Mass spectrometry, particularly high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), provides crucial information about the molecular weight and fragmentation patterns of a compound, aiding in identification and analysis in complex matrices, even at low concentrations. Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H NMR, ¹³C NMR, and 2D NMR techniques) is vital for elucidating the complete structure of isolated compounds. While mass data consistent with this compound was reported in one instance frontiersin.org, specific details on the application of advanced spectroscopic techniques for trace analysis or full structural elucidation of this compound were not provided in the search results.

Future Perspectives and Research Directions for Bidenlignaside B

Integration of Omics Technologies in Natural Product Research

The integration of omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, is revolutionizing natural product discovery and research nih.govmdpi.comthermofisher.com. These high-throughput technologies provide comprehensive insights into biological systems at the molecular level nih.govthermofisher.com. For Bidenlignaside B, omics approaches can be applied to several aspects. Metabolomics, for instance, can help in the detailed profiling of the plant sources containing this compound, identifying related compounds and understanding their biosynthetic pathways mdpi.com. Transcriptomics and proteomics can shed light on the genetic and protein-level responses in biological systems when exposed to this compound, potentially revealing its cellular targets and mechanisms of action nih.govthermofisher.com. Integrating these diverse datasets through multi-omics analysis can provide a holistic view of the compound's effects and interactions within a biological system, facilitating the identification of relevant signaling pathways and potential biomarkers nih.gov. This integrated approach can accelerate the identification, annotation, and functional characterization of plant-derived metabolites like this compound mdpi.com.

Sustainable Sourcing and Production Methodologies

As research into natural products progresses, ensuring sustainable sourcing and production becomes crucial ibm.comglobalgoals.org. For this compound, derived from Bidens parviflora, sustainable harvesting practices are essential to protect plant populations and biodiversity researchgate.net. Research in this area could focus on developing efficient and environmentally friendly extraction methods to maximize the yield of this compound while minimizing the ecological footprint ibm.comefrag.org. Furthermore, exploring alternative production methods, such as in vitro plant cell culture or microbial fermentation engineered with the biosynthetic pathways of this compound, could offer more sustainable and scalable sources of the compound researchgate.net. These biotechnological approaches can reduce the reliance on wild harvesting and provide a consistent supply for research and potential development researchgate.net. Sustainable supply chain management involves integrating environmental, social, and financial considerations into sourcing and production, with goals such as reducing greenhouse gas emissions and adopting eco-friendly practices ibm.com.

Exploration of Structure-Function Relationships

Understanding the relationship between the chemical structure of this compound and its biological function is fundamental for optimizing its activity and developing potential analogs nih.gov. Research in this area involves synthesizing or isolating structural variants of this compound and evaluating their biological effects. By systematically modifying different parts of the molecule, researchers can identify the key functional groups and structural features responsible for its observed histamine (B1213489) antagonist activity ebi.ac.uk. This knowledge is critical for rational drug design and can guide the synthesis of novel compounds with improved potency, selectivity, and pharmacokinetic properties ijpsjournal.comwikipedia.orglindushealth.com. Computational modeling and quantitative structure-activity relationship (QSAR) studies can play a significant role in predicting the activity of potential analogs and guiding synthetic efforts lindushealth.com.

Potential for Lead Compound Development (Preclinical Context)

This compound's classification as a histamine antagonist suggests its potential as a lead compound for the development of new therapeutic agents ebi.ac.uk. The hit-to-lead and lead optimization stages in drug discovery involve evaluating initial active compounds and modifying their structures to improve their therapeutic potential wikipedia.org. In a preclinical context, future research would involve rigorous in vitro and in vivo studies to assess this compound's efficacy, safety, and pharmacokinetic properties ijpsjournal.comlindushealth.comfrontiersin.orgnih.gov. This includes evaluating its potency and selectivity for specific histamine receptors, assessing its absorption, distribution, metabolism, and excretion (ADME), and conducting toxicology studies in relevant animal models frontiersin.orgnih.gov. The goal is to generate sufficient data to determine if this compound, or an optimized analog, warrants further development as a preclinical candidate ijpsjournal.comfrontiersin.org.

Q & A

Q. How can systems biology models predict off-target interactions of this compound in complex biological networks?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.